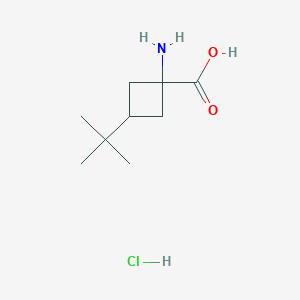

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride (CAS Number: 2309473-74-1) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride is C7H14ClN1O2. Its structure features a cyclobutane ring with a tert-butyl group and a carboxylic acid functional group, which may influence its biological interactions.

Research indicates that this compound may interact with various biological pathways, particularly those involving amino acid metabolism and neurotransmitter modulation. The presence of the amino group suggests potential roles in protein synthesis and enzyme activity modulation.

Case Studies and Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid against oxidative stress in neuronal cells. The results showed that the compound significantly reduced cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent .

- Muscle Growth Promotion : Another study focused on the anabolic effects of this compound in muscle tissue. It was found to enhance protein synthesis in skeletal muscle cells, indicating its potential use in muscle-wasting conditions or as a supplement for athletes .

- Antioxidant Activity : The compound exhibited notable antioxidant properties, which were evaluated through various assays measuring free radical scavenging activity. It demonstrated a significant ability to neutralize reactive oxygen species (ROS), contributing to its neuroprotective effects .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection | Oxidative Stress | Reduced cell death in neuronal cells |

| Anabolic Effects | Muscle Growth | Enhanced protein synthesis in skeletal muscle |

| Antioxidant Activity | Free Radical Scavenging | Significant ROS neutralization |

Pharmacokinetics

The pharmacokinetic profile of 1-amino-3-tert-butylcyclobutane-1-carboxylic acid; hydrochloride has not been extensively studied, but preliminary data suggest good solubility and absorption characteristics, which may facilitate its bioavailability .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride has shown promise in the development of therapeutic agents. Its structure allows it to act as a peptidomimetic compound, which can mimic natural peptides in biological systems. This characteristic is particularly valuable in drug design for targeting specific receptors or enzymes involved in disease processes.

Case Study: Ghrelin O-acyltransferase Inhibition

Research has explored the use of this compound as a potential inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic disorders such as obesity and diabetes. By inhibiting GOAT, the compound could help regulate appetite and energy balance .

Biochemical Research

The compound can also serve as a tool in biochemical assays to study protein interactions and enzyme activities. Its unique structure may allow researchers to investigate the mechanisms of action of various biological pathways, particularly those involving cyclic compounds.

Application Example: Enzyme Substrates

In studies related to enzyme activity modulation, 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride has been used to evaluate its effects on acyl-CoA: cholesterol acyltransferases (ACATs). These enzymes play a crucial role in cholesterol metabolism and are targets for treating cardiovascular diseases .

Material Science

Beyond its biological applications, this compound can be utilized in material science for developing new polymers or composite materials. Its carboxylic acid functional group allows for further chemical modifications, enabling the creation of materials with tailored properties.

Example: Curable Polyester Resins

Recent patents have indicated the potential use of derivatives of this compound in curable polyester resin formulations, which are important in coatings and adhesives due to their durability and resistance to environmental factors .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Inhibitor for ghrelin O-acyltransferase | Weight management and metabolic disorder treatment |

| Biochemical Research | Tool for studying enzyme interactions | Insights into metabolic pathways |

| Material Science | Component in curable polyester resin formulations | Enhanced material properties |

Propriétés

IUPAC Name |

1-amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)6-4-9(10,5-6)7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMOXJRMNHEXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309473-74-1 |

Source

|

| Record name | 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.